molecular formula C9H6BrNO2 B1234758 2-Bromomethyl-3,1-benzoxazin-4-one CAS No. 43160-23-2

2-Bromomethyl-3,1-benzoxazin-4-one

Cat. No.: B1234758
CAS No.: 43160-23-2
M. Wt: 240.05 g/mol
InChI Key: WEPHCGACXIAFJQ-UHFFFAOYSA-N
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Description

2-Bromomethyl-3,1-benzoxazin-4-one (CAS 43160-23-2) is a chemical reagent with the molecular formula C 9 H 6 BrNO 2 and a molecular weight of 240.05 g/mol. Its core research value lies in its reactivity as a versatile synthetic intermediate, primarily driven by the presence of the bromomethyl group which serves as a good leaving group in nucleophilic substitution reactions [3] . The primary research applications of this compound span several fields. In pharmaceutical research , its enzyme inhibition properties make it a candidate for drug development programs aimed at treating conditions related to protease activity [3] . In chemical biology , it serves as a useful reagent in click chemistry and other synthetic applications due to its reactivity with various nucleophiles [3] . Furthermore, potential applications in agricultural chemistry are explored for developing antimicrobial agents [3] . Studies on its mechanism of action indicate that this compound can form covalent bonds with amino acid residues in proteins, particularly those containing nucleophilic side chains like serine and cysteine [3] . This covalent modification is key to its role as an enzyme inhibitor. The compound is typically synthesized from anthranilic acid derivatives via classical cyclization reactions, often involving bromoacetyl chloride, followed by cyclodehydration [3] . This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use [3] .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43160-23-2

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-(bromomethyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H6BrNO2/c10-5-8-11-7-4-2-1-3-6(7)9(12)13-8/h1-4H,5H2

InChI Key

WEPHCGACXIAFJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)CBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)CBr

Other CAS No.

43160-23-2

Synonyms

2-bromomethyl-3,1-benzoxazin-4-one

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 3,1 Benzoxazin 4 One and Analogues

Classical and Contemporary Approaches to the 3,1-Benzoxazin-4-one Core

The foundational strategies for constructing the 3,1-benzoxazin-4-one scaffold predominantly utilize anthranilic acid and its derivatives as key starting materials. These methods involve cyclization reactions facilitated by various reagents, alongside modern transition metal-catalyzed routes that offer alternative pathways to this important heterocyclic core.

Cyclization Reactions from Anthranilic Acid Derivatives

The most traditional and widely employed methods for synthesizing 3,1-benzoxazin-4-ones involve the cyclization of N-acylated anthranilic acids. nih.gov This process hinges on the formation of an amide bond followed by an intramolecular cyclization to yield the benzoxazinone (B8607429) ring. The specific reagent used to promote this cyclization is a key determinant of the reaction conditions and efficiency.

A prevalent method for the synthesis of 2-substituted-3,1-benzoxazin-4-ones involves the use of anhydrides, such as acetic anhydride (B1165640). uomosul.edu.iqresearchgate.net For the synthesis of 2-bromomethyl-3,1-benzoxazin-4-one, a two-step process is often employed. Initially, anthranilic acid is heated with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one. smolecule.com This intermediate is then subjected to bromination to introduce the bromomethyl group at the 2-position. smolecule.com

The mechanism of the initial cyclocondensation involves the acylation of the amino group of anthranilic acid by the anhydride, followed by an intramolecular nucleophilic attack of the carboxyl group on the newly formed amide, leading to ring closure and the elimination of a molecule of carboxylic acid. uomosul.edu.iq

Table 1: Examples of Anhydride-Mediated Synthesis of Benzoxazinone Derivatives

Starting MaterialAnhydrideProductReference
Anthranilic acidAcetic anhydride2-methyl-3,1-benzoxazin-4-one uomosul.edu.iq
Substituted anthranilic acidsAcetic anhydrideSubstituted 2-methyl-3,1-benzoxazin-4-ones uomosul.edu.iq
Anthranilic acidSuccinic anhydride3-(4-oxo-4H-benzo[d] Current time information in Bangalore, IN.mdpi.comoxazin-2-yl)-propionic acid methyl ester (after esterification) uomosul.edu.iq

This table showcases the versatility of anhydride-mediated cyclocondensation in generating various benzoxazinone cores.

The use of acyl chlorides provides a direct route to 2-substituted-3,1-benzoxazin-4-ones. uomosul.edu.iq In a typical procedure, anthranilic acid reacts with two equivalents of an acid chloride in a solvent like pyridine (B92270) to yield the desired benzoxazinone derivative. uomosul.edu.iqrsc.org The first equivalent of the acyl chloride acylates the amino group of anthranilic acid, forming an N-acylanthranilic acid intermediate. nih.govuomosul.edu.iq The second equivalent then reacts with the carboxylic acid group to form a mixed anhydride, which subsequently undergoes intramolecular cyclization to form the benzoxazinone ring. uomosul.edu.iq

For the specific synthesis of this compound, bromoacetyl chloride would be the acylating agent of choice. smolecule.comsigmaaldrich.comnih.gov This reaction is typically carried out in the presence of a base, such as triethylamine, to scavenge the HCl byproduct. nih.gov The acyl chloride itself is a highly reactive species, readily undergoing nucleophilic attack. libretexts.orgyoutube.com

Table 2: Acyl Chloride-Promoted Synthesis of 2-Substituted-3,1-benzoxazin-4-ones

Anthranilic Acid DerivativeAcyl ChlorideProductReference
Anthranilic acidBenzoyl chloride2-phenyl-4H-3,1-benzoxazin-4-one rsc.orgrsc.org
Anthranilic acidBromoacetyl chlorideThis compound smolecule.com
N-phthaloylglycineThionyl chloride (to form acyl chloride)2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one nih.gov

This table illustrates the direct synthesis of various 2-substituted benzoxazinones using different acyl chlorides.

Cyanuric chloride has emerged as an effective and mild reagent for the cyclodehydration of N-acylanthranilic acids to form 2-substituted 4H-3,1-benzoxazin-4-ones. researchgate.net This method offers the advantage of proceeding under mild, room temperature conditions. nih.gov The reaction mechanism is believed to involve the formation of an iminium cation from the reaction of cyanuric chloride and a solvent like dimethylformamide (DMF). nih.govresearchgate.net This reactive species then activates the carboxylic acid group of the N-acylanthranilic acid, facilitating intramolecular cyclization. nih.gov

This approach has been successfully applied to synthesize a variety of 2-aryl and 2-alkyl substituted 4H-3,1-benzoxazin-4-ones in high yields. researchgate.net The Vilsmeier-Haack reagent, formed from DMF and phosphorus oxychloride, is another related system that can be used for formylation and cyclization reactions, although its application to 3,1-benzoxazin-4-ones can lead to different products depending on the reaction conditions. daneshyari.comresearchgate.netresearchgate.netijpcbs.comjk-sci.com

A notable application of this methodology is the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, where cyanuric chloride is used as the cyclizing agent after the initial formation of the N-acylated anthranilic acid intermediate. nih.gov

Table 3: Cyanuric Chloride in Benzoxazinone Synthesis

Starting MaterialKey ReagentProductReference
N-Benzoyl- and N-Acylanthranilic AcidsCyanuric Chloride2-Substituted 4H-3,1-benzoxazin-4-ones researchgate.net
Anthranilic acid and N-phthaloylglycyl chlorideCyanuric Chloride2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one nih.govscispace.com
Anthranilic acid and Benzoyl chlorideCyanuric Chloride/DMF2-phenyl-4H-3,1-benzoxazin-4-one mdpi.commdpi.com

This table highlights the utility of cyanuric chloride as a mild and efficient cyclizing agent in the synthesis of benzoxazinone derivatives.

Transition Metal-Catalyzed Carbonylation and Cyclization Routes

In recent years, transition metal catalysis has provided powerful and versatile methods for the synthesis of heterocyclic compounds, including 3,1-benzoxazin-4-ones. These methods often offer high efficiency and the ability to tolerate a wide range of functional groups.

A significant advancement in the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is the palladium-catalyzed cyclocarbonylation of o-haloanilines. acs.org This one-pot, three-component reaction involves the coupling of an o-iodoaniline, an acid chloride, and carbon monoxide in the presence of a palladium catalyst and a base. acs.org

The proposed mechanism for this transformation begins with the in-situ formation of an amide from the o-iodoaniline and the acid chloride. acs.org This is followed by the oxidative addition of the aryl iodide to the Pd(0) catalyst, insertion of carbon monoxide into the aryl-palladium bond, and subsequent intramolecular cyclization to afford the final 2-substituted-4H-3,1-benzoxazin-4-one product. acs.org This methodology has been shown to be effective for a range of both electron-rich and electron-poor o-iodoanilines and various acid chlorides, demonstrating its broad applicability. acs.org

Table 4: Palladium-Catalyzed Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

o-Iodoaniline DerivativeAcid ChlorideCatalyst SystemProductReference
o-IodoanilineVariousPd(OAc)₂, dppf, DIPEA2-Substituted-4H-3,1-benzoxazin-4-ones acs.org
2-IodoanilinesAryl iodidesHeterogeneous palladium catalyst2-Aryl-benzoxazinones mdpi.com

This table provides examples of the palladium-catalyzed approach, showcasing its utility in constructing the benzoxazinone scaffold from readily available starting materials.

Oxidative Coupling Strategies

Oxidative coupling reactions represent a powerful tool in modern organic synthesis for the formation of heterocyclic compounds like benzoxazinones. These methods often involve transition-metal catalysis to construct the ring system through C-H activation or other coupling processes.

A notable transition-metal-free approach utilizes an I2/TBHP-mediated oxidative coupling and isocyanide insertion to create 2-aminobenzoxazin-4-ones. nih.gov This method is effective under mild conditions. nih.gov Another strategy involves a copper-catalyzed domino reaction between 2-iodobenzoic acids and arylmethanamines, which proceeds under ligand-free aerobic conditions to yield functionalized benzoxazin-4-ones. nih.gov This process is tolerant of a variety of functional groups on the benzylamine (B48309) component, including bromo and chloro substituents, providing moderate yields. nih.gov

For the synthesis of 2-arylbenzoxazin-4-ones, a heterogeneous palladium catalyst has been used in a double carbonylation procedure, reacting 2-iodoanilines with aryl iodides. nih.govorganic-chemistry.org This method boasts high functional group tolerance and allows for the recycling of the palladium catalyst. organic-chemistry.org

A cross-dehydrogenative coupling strategy has been developed for the functionalization of a C-H bond adjacent to a tertiary amine, leading to a direct C-O bond formation. mdpi.com This reaction, mediated by N-iodosuccinimide, results in the formation of 1,2-dihydro-benzoxazin-4-ones through an oxidative C-O bond formation. mdpi.com

One-Pot and Multicomponent Reactions for Benzoxazinone Formation

One-pot and multicomponent reactions are highly efficient, as they allow for the synthesis of complex molecules in a single step from multiple starting materials, which saves time, resources, and reduces waste.

A common and straightforward one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones involves the condensation of anthranilic acid with various orthoesters. rsc.org This reaction can be performed under both conventional heating and microwave irradiation. rsc.orgnih.gov The use of microwave irradiation can significantly shorten reaction times. nih.gov The reaction of anthranilic acids with orthoesters, catalyzed by acetic acid, can yield both 2-alkyl/aryl-4H-3,1-benzoxazin-4-ones and their 1,2-dihydro analogs, depending on the electronic properties of the substituents on the anthranilic acid. nih.gov

Another one-pot method involves the reaction of anthranilic acids and aryl aldehydes in the presence of acetic anhydride under ultrasound conditions to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. nih.govmdpi.com A copper-catalyzed, one-pot aza-Wittig reaction of carboxylic acids has also been described for preparing benzoxazin-4-ones. nih.gov

A selection of one-pot synthetic strategies for the benzoxazinone core is summarized in the table below.

Starting MaterialsReagents/CatalystConditionsProduct TypeYield (%)
Anthranilic Acid, OrthoestersAcetic AcidThermal or Microwave rsc.orgnih.gov2-Alkyl/Aryl-3,1-benzoxazin-4-oneVaries
Anthranilic Acid, Aryl AldehydesAcetic AnhydrideUltrasound nih.govmdpi.comN-Acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-oneExcellent
2-Iodoanilines, Aryl IodidesHeterogeneous Palladium Catalyst, CONot specified nih.govorganic-chemistry.org2-Aryl-3,1-benzoxazin-4-oneGood
Anthranilic Acids, α-Keto AcidsCuClMild conditions mdpi.com2-Substituted-3,1-benzoxazin-4-oneUp to 87%

Green Chemistry and Sustainable Synthesis Methods

Green chemistry principles focus on designing chemical processes that are environmentally benign. This includes the use of safer solvents, renewable starting materials, and energy-efficient methods like microwave synthesis. youtube.com

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry tool. mdpi.com It often leads to shorter reaction times, higher yields, and increased product purity. youtube.comresearchgate.net The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from anthranilic acid and orthoesters can be effectively accelerated using microwave irradiation. rsc.orgnih.gov Microwave assistance has also been successfully applied to the synthesis of various benzoxazine (B1645224) derivatives, proving to be an efficient alternative to conventional heating. researchgate.netresearchgate.netresearchgate.net

The use of deep eutectic solvents (DESs) as sustainable and reusable catalysts is another green approach. mdpi.com For instance, a choline (B1196258) chloride-based DES has been used for the synthesis of benzoxazoles under solvent-free microwave conditions. mdpi.com Mechanochemical methods, such as ball-milling, offer a solvent-free, scalable, and efficient route for synthesizing benzoxazine monomers from bio-based synthons like vanillin (B372448) and furfuryl amine. rsc.org

Solvent-assisted grinding is another sustainable technique that enables the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from N-substituted anthranilic acid derivatives via rapid cyclodehydration. organic-chemistry.org

Strategies for the Introduction and Derivatization of the Bromomethyl Moiety

Once the benzoxazinone core is formed, or during its synthesis, the bromomethyl group must be introduced at the C2 position.

Direct Bromination Techniques

Direct bromination of a pre-existing methyl group at the C2 position is a common strategy. This is typically achieved through a free-radical substitution reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used with a radical initiator like light (hν) or a chemical initiator such as benzoyl peroxide. masterorganicchemistry.comyoutube.com

The reaction proceeds via the abstraction of a hydrogen atom from the methyl group, which is in an allylic-like position, to form a resonance-stabilized radical. youtube.com This radical then reacts with a bromine source, which is present in a low concentration when using NBS, to yield the desired this compound. masterorganicchemistry.com The use of NBS is advantageous as it minimizes competing reactions, such as the addition of bromine across double bonds. masterorganicchemistry.com

The synthesis of the precursor, 2-methyl-3,1-(4H)-benzoxazin-4-one, is readily accomplished by heating anthranilic acid with acetic anhydride. uomosul.edu.iq

Incorporation of Bromomethyl Precursors

An alternative to direct bromination is to build the benzoxazinone ring using a starting material that already contains the bromo-functionalized side chain. A key precursor for this method is N-(2-bromoacetyl)anthranilic acid. This intermediate can be synthesized and then cyclized to form the target molecule. For example, refluxing N-(2-bromopropionoyl) anthranilic acid in acetic anhydride has been shown to yield 2-(1-bromoethyl)-3,1-benzoxazin-4-one. uomosul.edu.iq A similar cyclocondensation of N-acyl anthranilic acids, such as those derived from bromoacetyl halides, with a dehydrating agent like acetic anhydride, can provide the this compound ring system directly. raco.catresearchgate.net

This approach involves the acylation of the amino group of anthranilic acid with a bromoacetyl halide (e.g., bromoacetyl chloride or bromide), followed by cyclization of the resulting N-(bromoacetyl)anthranilic acid to close the oxazinone ring.

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 3,1 Benzoxazin 4 One

Reactions Involving the Bromomethyl Group

The bromomethyl substituent (-CH₂Br) at the 2-position of the benzoxazinone (B8607429) ring is a key functional group that behaves as a classic benzylic-like halide. The carbon atom is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion.

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The primary reaction pathway involving the bromomethyl group is nucleophilic substitution. The bromine atom, being a good leaving group, is readily displaced by various nucleophiles. This reactivity is characteristic of benzylic halides and allows for the straightforward introduction of diverse functionalities at the 2-position of the benzoxazinone scaffold.

Common nucleophiles such as amines, thiols, and the azide ion can react at the bromomethyl carbon to form new carbon-nitrogen, carbon-sulfur, or carbon-azide bonds, respectively researchgate.net. A well-documented example, analogous to the reactivity of the bromo derivative, is the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide. This reaction proceeds via a nucleophilic substitution mechanism to yield 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one eg.net. It is expected that 2-Bromomethyl-3,1-benzoxazin-4-one undergoes the same transformation, likely with a higher reaction rate due to the better leaving group ability of bromide compared to chloride.

This type of substitution is highly valuable for elaborating the core structure, enabling the synthesis of a library of derivatives with modified properties. The general scheme for this reaction can be represented as:

R₂-CH₂-Br + Nu⁻ → R₂-CH₂-Nu + Br⁻ (where R₂ represents the 3,1-benzoxazin-4-one moiety and Nu⁻ is the nucleophile)

Intermolecular Derivatization for Analytical Applications

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Reagents with specific reactive groups and detectable tags (e.g., fluorophores or chromophores) are used for this purpose. Alkyl halides, particularly bromomethyl derivatives attached to a fluorescent core like coumarin, are commonly employed as derivatization agents for carboxylic acids to facilitate their analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection greyhoundchrom.comthermofisher.com. The reaction involves the carboxylate anion acting as a nucleophile to displace the bromide, forming a fluorescent ester.

While this compound possesses the necessary reactive bromomethyl group, a review of available literature does not indicate its widespread use as a standard derivatization reagent for analytical applications such as HPLC or Gas Chromatography (GC) greyhoundchrom.comthermofisher.comnih.govtcichemicals.comnih.govnih.govfujifilm.comscilit.com. Although theoretically capable of reacting with analytes containing nucleophilic functional groups (e.g., carboxylates, thiols, phenols), its application in this specific context is not prominently documented.

Intramolecular Cyclization and Ring-Forming Reactions

The presence of the reactive bromomethyl group also creates the potential for intramolecular cyclization reactions, leading to the formation of new, fused heterocyclic systems. Such reactions would typically involve a tethered nucleophile within the same molecule that can attack the bromomethyl carbon.

While the synthesis of benzoxazine (B1645224) cores often involves intramolecular cyclization, specific examples starting with this compound and utilizing the bromomethyl group as the electrophilic center for the cyclization are not extensively detailed in the surveyed literature nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net. However, a plausible synthetic route involves a tandem, two-step reaction with a bifunctional nucleophile. For instance, reaction with a compound containing both an amine and another nucleophilic group (e.g., a thiol or another amine, like in 2-aminopyridine) could first lead to nucleophilic substitution at the bromomethyl carbon. The newly introduced nucleophilic group could then, in a subsequent step, attack one of the electrophilic centers of the benzoxazinone ring, leading to a complex fused structure. A known synthetic strategy that follows a similar principle is the reaction of α-haloketones with 2-aminopyridines to form imidazo[1,2-a]pyridines, where the initial step is a nucleophilic attack by the pyridine (B92270) nitrogen on the carbon bearing the halogen rsc.org.

Ring-Opening Reactions of the 3,1-Benzoxazin-4-one Core

The 3,1-benzoxazin-4-one ring system contains two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon at position 4 (C4) and the imine-like carbon at position 2 (C2). Attack at either of these sites can lead to the cleavage and opening of the heterocyclic ring. The regioselectivity of the attack often depends on the nature of the nucleophile and the reaction conditions.

Reactions with Nitrogen-Centred Nucleophiles (e.g., Amines, Hydrazine)

Nitrogen-centered nucleophiles, such as primary amines and hydrazine (B178648), readily react with 3,1-benzoxazin-4-ones, causing the heterocyclic ring to open. This aminolysis reaction typically results in the formation of 2-(acylamino)benzamides.

When 2-substituted-3,1-benzoxazin-4-ones react with primary amines, the nucleophilic amine attacks the C4 carbonyl carbon, leading to the cleavage of the acyl-oxygen bond (C4-O1) and formation of an N-substituted 2-(acylamino)benzamide. These intermediates can then undergo subsequent intramolecular cyclization, often through the loss of a water molecule, to form stable 2,3-disubstituted quinazolin-4(3H)-ones nih.gov.

Hydrazine and its derivatives also react readily with the benzoxazinone core. The reaction of benzoxazinones with hydrazine hydrate (B1144303) involves a nucleophilic attack on the carbonyl carbon (C4), causing the lactone ring to open and form N-(2-(hydrazinecarbonyl)phenyl)amide derivatives researchgate.net. Depending on the reaction conditions and the substituent at the 2-position, these intermediates can undergo further cyclization. For example, reaction of a 2-aryl-benzoxazinone with hydrazine carboxamide can lead to the formation of a nih.govnih.govbibliomed.orgtriazolo[1,5-c]quinazolinone bibliomed.org.

Nitrogen NucleophileInitial Ring-Opened ProductFinal Cyclized Product (Typical)Reference
Primary Amine (R'-NH₂)N-R'-2-(acylamino)benzamide2,3-Disubstituted quinazolin-4(3H)-one nih.gov
Hydrazine Hydrate (NH₂NH₂)2-(Acylamino)benzohydrazide(May cyclize further depending on conditions) researchgate.net
Semicarbazide (Hydrazinecarboxamide)N-(Carbamoyl)-2-(acylamino)benzohydrazide nih.govnih.govbibliomed.orgTriazolo[1,5-c]quinazolinone derivative bibliomed.org

Hydrolytic Cleavage Mechanisms

The hydrolysis of the 3,1-benzoxazin-4-one ring involves cleavage by water and is subject to catalysis by both acids and bases. Detailed mechanistic studies on the closely related 2-methyl-3,1-benzoxazin-4-one provide a clear model for the hydrolytic pathways of the 2-bromomethyl derivative.

Under basic or neutral conditions , the hydrolysis proceeds via nucleophilic attack of a hydroxide ion or water molecule at the C4 carbonyl carbon. This is the more electrophilic center under these conditions and attack at this position leads to the cleavage of the ester-like C4-O1 bond, ultimately yielding an N-(bromoacetyl)anthranilic acid derivative.

Under acidic conditions , the mechanism changes. The ring nitrogen is protonated, which activates the C2 carbon towards nucleophilic attack. A water molecule then attacks at C2, leading to a tetrahedral intermediate. Subsequent cleavage of the C2-N3 bond results in the formation of the same N-(bromoacetyl)anthranilic acid product. Studies using oxygen-18 enriched water have confirmed that under acidic conditions, the oxygen from the water is incorporated at the C2 position, while under basic conditions, it is incorporated at the C4 position, confirming the two distinct mechanistic pathways nih.govbibliomed.org.

The rate of hydrolysis is significantly influenced by pH. For the 2-methyl analog, the rate law demonstrates terms for both acid (H⁺) and base (OH⁻) catalysis nih.govbibliomed.org. In strongly acidic media, the hydrolysis can be inhibited due to extensive protonation of the ring nitrogen and a decrease in water activity nih.govbibliomed.org.

Intramolecular Rearrangements and Heterocyclic Recyclization Reactions

The 3,1-benzoxazin-4-one ring is a stable heterocyclic system that can be synthetically converted into other important scaffolds through reactions with various nucleophiles. These reactions often proceed via a ring-opening and subsequent ring-closing mechanism, effectively recycling the heterocyclic framework.

A well-established transformation of 3,1-benzoxazin-4-one derivatives is their conversion into quinazolin-4(3H)-ones. This reaction is typically achieved by treatment with nitrogen nucleophiles, such as primary amines, ammonium (B1175870) acetate (B1210297), or hydrazine. The general mechanism involves the nucleophilic attack of the amine on the C4-carbonyl group of the benzoxazinone ring. This leads to the cleavage of the ester bond and the formation of an intermediate N-(2-aminobenzoyl) derivative. Subsequent intramolecular cyclization through dehydration affords the stable quinazolinone ring system.

The reaction of 2-substituted-3,1-benzoxazin-4-ones with primary amines typically yields 2,3-disubstituted-quinazolin-4(3H)-ones. For instance, the reaction with ammonium acetate can be used to synthesize 2-substituted-quinazolin-4-ones. Similarly, reacting with hydrazine hydrate leads to the formation of 3-amino-2-substituted-quinazolin-4(3H)-ones.

While specific studies detailing the reaction of this compound with various amines are not extensively covered in the provided literature, the general reactivity pattern of the benzoxazinone core suggests a similar pathway. The highly electrophilic nature of the bromomethyl group could, however, lead to competing side reactions or subsequent intramolecular cyclizations if a nucleophile with a second reactive site is used.

Table 1: General Conversion of 2-Substituted-3,1-benzoxazin-4-ones to Quinazolinones

2-Substituent (R) Nitrogen Nucleophile Product Reference
Methyl Ammonium Acetate 2-Methylquinazolin-4(3H)-one
Ethoxy Hydrazine Hydrate 3-Amino-2-ethoxyquinazolin-4(3H)-one

This table represents generalized reactions of the 3,1-benzoxazin-4-one scaffold as specific data for the 2-bromomethyl derivative was not available in the search results.

The versatile structure of this compound serves as a potential precursor for a variety of other fused heterocyclic systems beyond quinazolinones. The presence of the reactive bromomethyl group introduces a site for intramolecular cyclization following an initial reaction at the benzoxazinone core.

For example, reaction with a binucleophile could lead to the formation of larger ring systems. However, specific literature detailing the conversion of this compound into benzoxazepinediones was not found in the provided search results.

The synthesis of oxazole-containing fused systems, such as oxazolo[4,5-c]quinolinones, has been reported, though these syntheses typically start from different precursors and involve multiple steps, including palladium-catalyzed cross-coupling reactions. Direct conversion from a this compound was not identified. The general synthetic utility of benzoxazinones as building blocks for various heterocycles is recognized, but specific pathways to benzoxazepinediones and oxazolines from this particular starting material require further investigation.

Advanced Catalytic Transformations

Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals like palladium and copper, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The structure of this compound, containing an aryl system and an alkyl bromide, presents potential opportunities for advanced catalytic transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of organic halides. The bromomethyl group could potentially act as an electrophilic partner in such reactions, allowing for the introduction of various aryl, vinyl, or alkynyl groups at the 2-position of the heterocyclic system. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Furthermore, copper-catalyzed reactions are also widely used for the synthesis of nitrogen-containing heterocycles. While many reports focus on the copper-catalyzed synthesis of the benzoxazinone ring itself, the potential for subsequent catalytic modification of the 2-bromomethyl derivative remains an area for exploration.

Despite the potential for such transformations, a review of the available literature did not yield specific examples of advanced catalytic reactions utilizing this compound as the substrate. Research in this area has more commonly focused on the catalytic synthesis of the benzoxazinone core from precursors like N-(o-bromoaryl)amides or 2-iodoanilines.

Table 2: Mentioned Compounds

Compound Name
This compound
Quinazolin-4(3H)-one
Quinazoline
N-(2-aminobenzoyl) derivative
2,3-disubstituted-quinazolin-4(3H)-one
2-Methylquinazolin-4(3H)-one
3-Amino-2-ethoxyquinazolin-4(3H)-one
2-Phenyl-3-R'-quinazolin-4(3H)-one
3-Amino-2-substituted-quinazolin-4(3H)-one
Benzoxazepinedione
Oxazoline
Oxazolo[4,5-c]quinolinone
N-(o-bromoaryl)amide

Computational and Theoretical Investigations of 2 Bromomethyl 3,1 Benzoxazin 4 One and Analogues

Electronic Structure and Molecular Orbital Analysis

Computational studies on 2-bromomethyl-3,1-benzoxazin-4-one and its analogues have provided significant insights into their electronic structure and molecular orbitals, which are crucial for understanding their reactivity and potential applications. The core of these molecules is the 3,1-benzoxazin-4-one moiety, a bicyclic heterocycle composed of a benzene (B151609) ring fused to an oxazine ring with a ketone group. The electronic properties of this system are influenced by the interplay between the aromatic benzene ring and the heterocyclic oxazine ring.

The 3,1-benzoxazin-4-one scaffold possesses two key reactive sites with partial positive charges, specifically at the C2 and C4 positions, making them susceptible to nucleophilic attack. mdpi.com Molecular orbital analysis, often performed using Density Functional Theory (DFT), reveals the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the parent 3,1-benzoxazin-4-one, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is distributed over the electron-deficient heterocyclic ring, particularly the C4 carbonyl group and the N1-C2 bond.

The introduction of a bromomethyl group at the C2 position significantly modulates the electronic properties. The electronegative bromine atom and the methylene group can influence the energy levels of the molecular orbitals. Theoretical calculations indicate that the presence of substituents at the C2 position can alter the electron density distribution across the entire molecule. For instance, in related 2-substituted 4H-3,1-benzoxazin-4-ones, the nature of the substituent dictates the binding orientation in biological systems, highlighting the role of electronic factors. nih.gov

Furthermore, computational models have been employed to study the electronic structure of various benzoxazinone (B8607429) derivatives. These studies often correlate calculated electronic descriptors, such as HOMO-LUMO energy gaps and partial atomic charges, with observed chemical reactivity and biological activity. For example, in a study of benzoxazine (B1645224) derivatives, the HOMO energy was a key descriptor in predicting their oxidation behavior. A multiscale computational study of related perovskite systems also highlights the utility of DFT in analyzing electronic orbitals and charge distribution. scispace.com

Below is a table summarizing key electronic properties for a representative 2-substituted 3,1-benzoxazin-4-one, based on typical computational findings for this class of compounds.

Property Calculated Value (Illustrative) Significance
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.7 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment 3.2 DInfluences solubility and intermolecular interactions.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the reaction mechanisms of this compound and its analogues, providing insights that are often difficult to obtain through experimental methods alone. The inherent reactivity of the 3,1-benzoxazin-4-one ring system, particularly its susceptibility to nucleophilic attack, makes it a prime candidate for theoretical investigation.

One of the most studied reactions of 2-substituted-3,1-benzoxazin-4-ones is their interaction with nucleophiles. These compounds are considered semi-acid anhydrides and can undergo reactions similar to true acid anhydrides, albeit at a slower rate. researchgate.net Computational studies can map the potential energy surface for the reaction of this compound with various nucleophiles, identifying transition states and intermediates.

For instance, the reaction with an amine would likely proceed through a nucleophilic acyl substitution mechanism. A plausible pathway, which can be modeled computationally, involves the initial attack of the amine on the electrophilic C4 carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the opening of the oxazine ring and subsequent rearrangement. The bromomethyl group at the C2 position can also be a site for nucleophilic substitution, or it can influence the reactivity of the heterocyclic ring through steric and electronic effects.

DFT calculations can be used to determine the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism. For example, in the synthesis of related benzoxazinones, DFT calculations have been used to suggest that the reaction involves a nih.govresearchgate.netH shift and extrusion of CO gas as key steps. researchgate.net

A proposed mechanism for the synthesis of benzoxazin-4-one derivatives has been outlined, and computational methods can be employed to validate and refine such proposals. researchgate.net The table below illustrates the kind of data that can be generated from computational studies of reaction mechanisms for a hypothetical reaction of this compound with a generic nucleophile (Nu-).

Reaction Step Description Calculated Activation Energy (kcal/mol)
Step 1 Nucleophilic attack at C415.2
Step 2 Ring opening8.5
Step 3 Proton transfer5.1

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of this compound and its analogues is critical to its chemical behavior and biological interactions. Conformational analysis, a key area of computational chemistry, allows for the exploration of the different spatial arrangements of the atoms in a molecule and their relative energies.

For this compound, a primary focus of conformational analysis is the rotation around the single bond connecting the bromomethyl group to the C2 position of the benzoxazinone ring. Different rotational isomers, or conformers, will have varying energies due to steric hindrance and electronic interactions between the bromomethyl group and the rest of the molecule. Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the potential energy surface for this rotation and identify the most stable conformers.

The planarity of the benzoxazinone ring system is another important aspect. While the benzene ring is planar, the oxazine ring may adopt a slightly non-planar conformation. The degree of planarity can be influenced by the nature of the substituent at the C2 position. X-ray crystallographic studies of related benzoxazinone derivatives can provide experimental data to validate the computationally predicted geometries.

The following table presents hypothetical data from a conformational analysis of the C2-C(H2Br) bond rotation in this compound.

Dihedral Angle (°) (N1-C2-CH2-Br) Relative Energy (kcal/mol) Conformer Description
02.5Eclipsed
600.0Gauche (Staggered)
1202.8Eclipsed
1800.8Anti (Staggered)

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For this compound and its analogues, QSRR models can be developed to predict their reactivity in various chemical transformations.

The development of a QSRR model typically involves several steps. First, a dataset of compounds with known reactivity data is compiled. For benzoxazinone derivatives, this could be, for example, their rate constants for hydrolysis or their inhibition constants for a particular enzyme. Next, a set of molecular descriptors is calculated for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed reactivity. A robust QSRR model should not only have good statistical significance but also predictive power, which is typically assessed through internal and external validation techniques.

A hypothetical QSRR equation for the hydrolysis rate of a series of 2-substituted 3,1-benzoxazin-4-ones might look like the following:

log(k) = 0.5 * σ + 0.2 * Es - 0.1 * logP + 2.3

Where:

log(k) is the logarithm of the hydrolysis rate constant.

σ is the Hammett electronic parameter of the substituent.

Es is the Taft steric parameter of the substituent.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

The table below provides an example of the data that would be used to generate such a QSRR model.

Compound Substituent (R) log(k) σ Es logP
1 -H2.10.001.241.5
2 -CH32.4-0.170.002.0
3 -Cl2.60.230.272.2
4 -NO23.10.78-0.511.8

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Intermediate and Building Block for Complex Organic Molecules

2-Bromomethyl-3,1-benzoxazin-4-one is a highly valuable and versatile intermediate in organic synthesis, primarily owing to the presence of two key reactive sites: the electrophilic carbon of the bromomethyl group and the C4-carbonyl group of the heterocyclic ring. This dual reactivity allows for a wide range of chemical transformations, making it a crucial building block for the synthesis of various complex organic molecules, particularly heterocyclic compounds.

One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties nih.gov. The synthesis of 2,3-disubstituted quinazolinones can be readily achieved by reacting this compound with primary amines. In this reaction, the primary amine initially attacks the electrophilic C4-carbonyl group, leading to the opening of the oxazinone ring. This is followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring system nih.gov.

The reactivity of the bromomethyl group at the C2 position offers a convenient handle for further functionalization. The bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of substituents at this position, further diversifying the range of accessible quinazolinone derivatives and other heterocyclic systems. For instance, reaction with different nucleophiles such as amines or thiols can lead to the formation of a wide array of derivatives.

The general synthetic utility of benzoxazinones as precursors for quinazolinones is well-established nih.govorganic-chemistry.orgresearchgate.net. The synthesis often starts from anthranilic acid, which is first acylated and then cyclized to form the benzoxazinone (B8607429) ring nih.govresearchgate.net. The subsequent reaction with amines or other nucleophiles leads to the desired quinazolinone products. The use of this compound in this context provides a straightforward route to quinazolinones with a reactive side chain at the 2-position, which can be further modified to create a library of compounds for biological screening.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from 2-Substituted-3,1-benzoxazin-4-ones

Starting Benzoxazinone DerivativeReagentResulting Heterocyclic ScaffoldReference
2-Methyl-3,1-benzoxazin-4-onePrimary Amines2,3-Disubstituted-4(3H)-quinazolinones nih.gov
2-Phenyl-3,1-benzoxazin-4-oneHydrazine (B178648) Hydrate (B1144303)3-Amino-2-phenyl-4(3H)-quinazolinone
2-(Chloromethyl)-4H-3,1-benzoxazin-4-onePotassium Phthalimide2-(Phthalimidomethyl)-4H-3,1-benzoxazin-4-one
This compoundVarious NucleophilesFunctionalized Quinazolinones and other Heterocycles

Utilization in Polymer Chemistry and the Formulation of Advanced Materials

The benzoxazine (B1645224) ring system, a related structure to benzoxazinones, is known to undergo ring-opening polymerization to form polybenzoxazines, a class of high-performance thermosetting polymers with excellent thermal stability, mechanical properties, and low water absorption mdpi.comdoi.orgresearchgate.netmdpi.comrsc.orgmdpi.comacs.org. While the polymerization of benzoxazines is well-documented, the direct utilization of this compound in polymer synthesis is less common and not as extensively studied.

However, the general class of 1,3-benzoxazin-4-ones has been noted for its use in the preparation of functional polymers, optoelectronic devices, and fluorescence emission materials nih.gov. The reactivity of the benzoxazinone moiety can be exploited to introduce this heterocyclic unit into polymer backbones or as pendant groups, potentially imparting unique properties to the resulting materials. The presence of the reactive bromomethyl group in this compound offers a potential site for grafting onto existing polymer chains or for initiating polymerization reactions.

The ring-opening polymerization of benzoxazines typically proceeds via a thermally activated cationic mechanism, leading to a highly cross-linked network doi.orgmdpi.comacs.org. While the carbonyl group at the 4-position in this compound differentiates it from the more commonly used benzoxazine monomers, the potential for ring-opening reactions under certain conditions could be explored for the development of novel polymer architectures.

Although specific research on the polymerization of this compound is limited, the broader field of polybenzoxazines demonstrates the potential for creating advanced materials from related heterocyclic structures. These materials find applications in various high-tech industries due to their desirable properties.

Table 2: Properties and Applications of Polybenzoxazines

PropertyDescriptionPotential ApplicationReference
High Thermal StabilityResistant to degradation at elevated temperatures.Aerospace components, high-temperature adhesives. mdpi.comresearchgate.net
Excellent Mechanical StrengthHigh modulus and toughness.Structural composites, electronic encapsulants. mdpi.com
Low Water AbsorptionMaintains properties in humid environments.Marine and offshore applications, electronic circuit boards. mdpi.com
Near-Zero Volumetric Change Upon CuringMinimal shrinkage during polymerization.Precision molding, dental materials. mdpi.com
Good Dielectric PropertiesLow dielectric constant and loss tangent.Electronic packaging, radomes. researchgate.net

Applications in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This often involves improving volatility, enhancing thermal stability, or introducing a chromophore or fluorophore to improve detectability.

While the reactive nature of the bromomethyl group in this compound suggests its potential as a derivatization reagent, particularly for nucleophilic analytes like amines, thiols, and carboxylic acids, a thorough review of the scientific literature does not reveal significant or widespread application of this specific compound for such purposes.

Derivatization reagents are typically designed to react specifically and quantitatively with a target functional group under mild conditions. While this compound can react with nucleophiles, its suitability as a standard derivatization reagent for routine analytical applications has not been established. The complexity of its own structure and potential for side reactions may limit its utility in this context.

For the derivatization of amino acids and other primary and secondary amines for HPLC analysis, a variety of well-established reagents are commonly used. These reagents are chosen for their ability to produce stable, highly fluorescent, or UV-active derivatives, allowing for sensitive detection.

Table 3: Common Derivatization Reagents for Amino Acids in HPLC

ReagentAbbreviationTarget Functional GroupDetection Method
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary and Secondary AminesFluorescence
o-PhthalaldehydeOPAPrimary AminesFluorescence
Dansyl chloridePrimary and Secondary Amines, PhenolsFluorescence
PhenylisothiocyanatePITCPrimary and Secondary AminesUV
Fluorenylmethyloxycarbonyl chlorideFMOC-ClPrimary and Secondary AminesFluorescence

Based on the available literature, the use of this compound as a derivatization reagent in analytical chemistry is not a documented application.

Contribution to Agricultural Chemistry as a Chemical Precursor

The benzoxazinone scaffold is of significant interest in agricultural chemistry due to the biological activities exhibited by many of its derivatives. These compounds have been investigated for their potential as herbicides, fungicides, and insecticides researchgate.neteg.netnih.govgoogle.comfrontiersin.orgnih.govgoogle.com. Consequently, this compound, with its reactive handles, serves as a valuable precursor for the synthesis of new agrochemicals.

The development of novel pesticides is crucial to address the challenges of resistance in pests and pathogens and to meet the demand for more effective and environmentally benign crop protection solutions. The ability to readily synthesize a diverse library of compounds from a common intermediate like this compound is a key strategy in the discovery of new active ingredients.

For instance, the antifungal properties of various benzoxazinone derivatives have been reported. Studies have shown that certain substituted 1,4-benzoxazin-3-ones exhibit significant activity against a range of phytopathogenic fungi nih.govfrontiersin.orgnih.gov. The synthesis of such compounds often involves the modification of the benzoxazinone core, and a reactive intermediate like this compound could facilitate the introduction of various functional groups to optimize antifungal efficacy.

Similarly, the herbicidal potential of benzoxazinones has been explored researchgate.netgoogle.comgoogle.com. By modifying the substituents on the benzoxazinone ring, it is possible to tune the phytotoxicity and selectivity of these compounds. The versatility of this compound as a building block allows for the systematic variation of the molecular structure in the search for new herbicidal agents.

Table 4: Examples of Biological Activities of Benzoxazinone Derivatives in an Agricultural Context

Compound ClassBiological ActivityTarget OrganismsReference
2-Aryl-4H-3,1-benzoxazin-4-onesHerbicidalLemna aequinocitalis researchgate.net
2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesAntifungalVarious phytopathogenic fungi nih.gov
1,4-Benzoxazin-3-one derivativesAntifungalGibberella zeae, Pellicularia sasakii frontiersin.orgnih.gov
Halogenated benzoxazinonesHerbicidalAnnual weeds google.comgoogle.com

Studies in Environmental Chemistry for Pollutant Degradation Pathways

The hydrolysis of the benzoxazinone ring is a potential degradation pathway. For example, the hydrolysis of 2-methyl-3,1-benzoxazin-4-one has been shown to be catalyzed by both acid and base, with the cleavage of the heterocyclic ring occurring at different positions depending on the pH rsc.org. The presence of the bromomethyl group in this compound could also be susceptible to hydrolysis, potentially leading to the formation of the corresponding hydroxymethyl derivative.

Biodegradation by soil microorganisms is another important degradation route for benzoxazinoids researchgate.net. Microbes can utilize these compounds as a source of carbon and nitrogen, leading to their mineralization. The specific degradation pathways and the microorganisms involved would depend on the structure of the benzoxazinone and the environmental conditions.

It is important to note that the environmental persistence and degradation pathways of synthetic benzoxazinones can differ from their natural counterparts due to variations in their chemical structure and substituents. Further research would be necessary to fully elucidate the environmental fate of this compound.

Table 5: Potential Degradation Pathways for Benzoxazinone Structures in the Environment

Degradation ProcessDescriptionPotential Products
Abiotic Hydrolysis Cleavage of the heterocyclic ring by reaction with water, which can be influenced by pH.Ring-opened products such as substituted anthranilic acid derivatives.
Biodegradation Microbial-mediated breakdown of the molecule.Simpler organic molecules, carbon dioxide, and water.
Photodegradation Degradation initiated by the absorption of light energy.Phototransformation products with altered chemical structures.

Emerging Research Directions and Unexplored Chemical Space

Development of Novel and Efficient Synthetic Routes for Brominated Benzoxazinones

The synthesis of benzoxazinones has been a subject of extensive research for over a century, with initial methods dating back to 1902 involving the reaction of anthranilic acids with aroyl chlorides. nih.gov Modern synthetic chemistry, however, prioritizes efficiency, milder reaction conditions, and environmental sustainability. Consequently, a number of innovative approaches for synthesizing brominated benzoxazinones have recently emerged.

One notable development is the iron-mediated bromocyclization of olefinic amides. organic-chemistry.org This method utilizes iron(III) bromide (FeBr3) as both a catalyst and the bromine source, proceeding under ligand- and additive-free conditions. organic-chemistry.org A key advantage of this approach is the use of ambient air as the terminal oxidant, positioning it as an environmentally friendly or "green" chemical process. organic-chemistry.org The reaction demonstrates a broad substrate scope and is scalable, as proven by a successful gram-scale synthesis. organic-chemistry.org

Another strategy involves the radical bromination of a methyl-substituted benzoxazinone (B8607429) precursor. For instance, 5-bromomethyl-2-ethoxy-4H-3,1-benzoxazin-4-one has been synthesized from 2-ethoxy-5-methyl-4H-3,1-benzoxazin-4-one using N-bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis-iso-butyronitrile (AIBN) as a radical initiator. prepchem.com Similarly, the synthesis of 2-bromomethyl-4-bromophenyl isothiocyanate, a related reactive intermediate, was achieved through the radical bromination of 4-bromo-2-methylphenyl isothiocyanate with NBS. chempap.org

Researchers have also explored palladium-catalyzed methods. For example, a series of substituted benzoxazinones were synthesized from N-(o-bromoaryl)amides via palladium-catalyzed carbonylation, using the inexpensive and stable paraformaldehyde as the carbonyl source. While not directly producing a bromomethyl derivative, this highlights the use of brominated precursors in modern synthetic routes.

The following table summarizes some of the novel synthetic methods for preparing brominated benzoxazinone-related structures.

Starting MaterialReagentsProductKey Features
Olefinic AmidesFeBr3, AirBromobenzoxazinesGreen, uses air as oxidant, ligand-free. organic-chemistry.org
2-Ethoxy-5-methyl-4H-3,1-benzoxazin-4-oneN-Bromosuccinimide (NBS), AIBN5-Bromomethyl-2-ethoxy-4H-3,1-benzoxazin-4-oneRadical bromination of a pre-formed benzoxazinone. prepchem.com
4-Bromo-2-methylphenyl isothiocyanateN-Bromosuccinimide (NBS), Dibenzoyl peroxide2-Bromomethyl-4-bromophenyl isothiocyanateRadical bromination to form a reactive intermediate. chempap.org

These methods represent a significant step forward, offering more sustainable and versatile pathways to brominated benzoxazinones, which are crucial for further synthetic explorations.

Advanced Mechanistic Investigations into Key Transformations

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the synthesis of brominated benzoxazinones, several mechanistic pathways have been investigated.

The iron-mediated bromocyclization of olefinic amides is proposed to proceed through a free radical pathway. organic-chemistry.org Preliminary studies indicate that molecular oxygen from the air plays a crucial role in the oxidation process, facilitating the cyclization. organic-chemistry.org This radical mechanism is a departure from many traditional cyclization methods that involve ionic intermediates.

In palladium-catalyzed syntheses, the mechanism often involves oxidative addition, migratory insertion, and reductive elimination steps. For instance, in the aerobic oxidative coupling of anthranilic acid with isocyanides, the proposed mechanism starts with the interaction of the palladium catalyst with anthranilic acid. This is followed by migratory coordination of the isocyanide, reductive elimination to form the product, and re-oxidation of the palladium(0) catalyst by molecular oxygen to complete the catalytic cycle.

Another investigated mechanism is the cyanuric chloride/DMF-mediated synthesis of 2-substituted benzoxazin-4-ones. This process is believed to proceed through the formation of an iminium cation from the reaction of cyanuric chloride and DMF. nih.gov This electrophilic species then facilitates the cyclodehydration of an N-acylated anthranilic acid to furnish the benzoxazinone ring. nih.gov

These mechanistic insights are crucial for controlling reaction outcomes, improving yields, and expanding the scope of these transformations to create a wider array of functionalized benzoxazinones.

Exploration of New Reactivity Profiles for the Bromomethyl Group and Benzoxazinone Core

The synthetic utility of 2-bromomethyl-3,1-benzoxazin-4-one stems from the reactivity of both the bromomethyl group and the benzoxazinone heterocyclic core.

The bromomethyl group (—CH₂Br) is a classic electrophilic site, highly susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 2-position of the benzoxazinone ring. For example, the reaction of 2-bromomethylphenyl isothiocyanate with nucleophiles like amines and sodium phenolate (B1203915) occurs preferentially at the isothiocyanate (NCS) group, leading to unstable intermediates that subsequently cyclize. chempap.org This demonstrates the competitive reactivity within such molecules, where the bromomethyl group can participate in subsequent cyclization steps after an initial reaction elsewhere.

The benzoxazinone core itself possesses two primary electrophilic centers: the carbonyl carbon at C4 and the imine-like carbon at C2. This dual reactivity makes it a versatile scaffold for transformations. The ring is susceptible to attack by various nucleophiles, which can lead to either substitution or ring-opening reactions.

For instance, aminolysis of the benzoxazinone ring with ammonium (B1175870) acetate (B1210297) or primary/secondary amines leads to the formation of the corresponding amide derivatives. raco.cat The reaction with hydrazine (B178648) hydrate (B1144303) typically results in the formation of 3-amino-4(3H)-quinazolinones, a different heterocyclic system. raco.cat This transformation is a common and synthetically useful strategy, as quinazolinones are themselves an important class of biologically active compounds.

The following table details the reactivity of the benzoxazinone core with various nucleophiles.

ReagentProduct Type
Amines (Ammonium acetate, primary/secondary amines)Ring-opened amides. raco.cat
Hydrazine3-Amino-4(3H)-quinazolinones. raco.cat
2-Aminophenol (B121084)3-(Benzooxazol-2-yl) propenone derivatives. raco.cat
o-Phenylenediamine (B120857)3-(Benzimidazol-2-yl) propenone derivatives. raco.cat
Thiosemicarbazide (B42300)3-Thiourido-3(4H)-quinazolinone derivatives. raco.cat
Hydroxylamine (B1172632) hydrochloride3-Hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone derivatives. raco.cat

This diverse reactivity allows chemists to use brominated benzoxazinones as starting materials to access a wide range of other chemical structures.

Design and Synthesis of Novel Heterocyclic Architectures via Benzoxazinone Transformations

A major driving force in the study of this compound is its role as a precursor for more complex and novel heterocyclic systems. The ability of the benzoxazinone ring to undergo transformations into other ring systems is a powerful tool in synthetic organic chemistry.

As mentioned previously, one of the most common transformations is the conversion of 3,1-benzoxazin-4-ones into 4(3H)-quinazolinones. This is typically achieved by reaction with nitrogen-based nucleophiles. For example, reacting a benzoxazinone bearing a chalcone (B49325) moiety with thiosemicarbazide or hydroxylamine hydrochloride yields quinazolinone derivatives incorporating thiourido or isooxazoline functionalities, respectively. raco.cat

Beyond quinazolinones, benzoxazinones can be used to construct a variety of other fused heterocyclic systems. The reaction with o-phenylenediamine provides access to benzimidazole-containing structures, while reaction with 2-aminophenol can yield benzoxazole (B165842) derivatives. raco.cat

More complex, multi-ring systems can also be synthesized. For example, the previously unknown indolo[2,1-b] organic-chemistry.orgraco.catbenzoxazine (B1645224) system has been synthesized through the condensation of 2-bromomelatonins with iodomethylates of 2-[(dimethylamino)methyl]phenols. This reaction is proposed to proceed through a highly reactive o-methylenequinone intermediate, showcasing an advanced strategy for building intricate molecular architectures.

The versatility of the benzoxazinone scaffold is highlighted in the table below, which lists various heterocyclic systems synthesized from benzoxazinone precursors.

Benzoxazinone DerivativeReagentResulting Heterocyclic System
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-oneThiosemicarbazide3-Thiourido-3(4H)-quinazolinone derivative. raco.cat
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-oneo-Phenylenediamine3-(Benzimidazol-2-yl) propenone derivative. raco.cat
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one2-Aminophenol3-(Benzooxazol-2-yl) propenone derivative. raco.cat
2-Bromomelatonins (related indole (B1671886) structure)Iodomethylates of 2-[(dimethylamino)methyl]phenolsIndolo[2,1-b] organic-chemistry.orgraco.catbenzoxazine.

The ongoing exploration into the reactivity of this compound and its analogs continues to open up new pathways for the design and synthesis of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Q & A

Q. What are the established synthetic protocols for preparing 2-bromomethyl-3,1-benzoxazin-4-one, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives. A validated protocol involves refluxing disubstituted anthranilic acid (e.g., brominated analogs) with acetic anhydride and a catalytic amount of pyridine under anhydrous conditions for 1 hour . Key parameters include:

  • Solvent selection : Anhydrous conditions are critical to avoid hydrolysis of intermediates.
  • Temperature control : Reflux at 110–120°C ensures efficient cyclization.
  • Catalyst optimization : Pyridine (0.02 mol%) enhances reaction efficiency by scavenging acidic byproducts . Post-reaction purification via recrystallization (e.g., absolute ethanol) improves yield (reported ~65–75%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for the benzoxazinone carbonyl proton (δ 8.1–8.3 ppm) and bromomethyl protons (δ 4.3–4.5 ppm) .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at ~160–165 ppm, while the bromomethyl carbon resonates at ~30–35 ppm .
  • IR spectroscopy : A strong C=O stretch at ~1700–1750 cm⁻¹ confirms the benzoxazinone core .
  • X-ray crystallography : Resolves spatial orientation of the bromomethyl group and benzoxazinone ring planarity, with typical bond angles of 120° for the oxazinone heterocycle .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • First aid measures :
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Ventilation : Use fume hoods to minimize inhalation risks, as brominated compounds may release toxic vapors .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the reactivity of 3,1-benzoxazin-4-one derivatives in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group acts as an electrophilic center, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols). Key considerations:

  • Steric effects : The benzoxazinone ring’s planar structure reduces steric hindrance, enhancing reactivity at the bromomethyl site .
  • Electronic effects : Electron-withdrawing carbonyl groups in the oxazinone ring polarize the C-Br bond, accelerating substitution kinetics .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity and reaction rates (yields ~70–85%) .

Q. What strategies can mitigate conflicting reports regarding the thermal stability of this compound in different solvent systems?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Conduct under nitrogen to assess decomposition temperatures (reported range: 180–220°C) .
  • Solvent compatibility testing : Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the bromomethyl group. Stability in DCM or THF exceeds 24 hours at 25°C .
  • Controlled atmosphere storage : Store under inert gas (argon) at –20°C to prevent oxidative degradation .

Q. What mechanistic evidence supports the role of solvent polarity in the cyclization efficiency during this compound synthesis?

Methodological Answer:

  • Solvent-free mechanochemical synthesis : Higher cyclization efficiency (90% yield) is achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) via ball milling, minimizing solvent interactions .
  • Polar solvent systems : In DMF, the reaction proceeds via a two-step mechanism: (1) acetylation of anthranilic acid, (2) intramolecular cyclization. Polar solvents stabilize charged intermediates, reducing side reactions . Kinetic studies show a 40% increase in cyclization rate in DMF compared to toluene .

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